

physical and chemical properties of 2-(Difluoromethoxy)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)aniline

Cat. No.: B1298309

[Get Quote](#)

An In-depth Technical Guide to 2-(Difluoromethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-(Difluoromethoxy)aniline** (CAS No. 22236-04-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document includes detailed experimental protocols and workflow visualizations to support laboratory applications.

Core Properties and Safety Information

2-(Difluoromethoxy)aniline, also known as 2-(Difluoromethoxy)benzenamine, is a colorless liquid intermediate valued for its unique difluoromethoxy moiety.^[1] This functional group is often incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers and descriptors for **2-(Difluoromethoxy)aniline**.

Identifier	Value	Source(s)
CAS Number	22236-04-0	[1] [2] [3]
Molecular Formula	C ₇ H ₇ F ₂ NO	[1] [2] [3]
Molecular Weight	159.13 g/mol	[2] [3]
InChI Key	CGNAIUUUCOVWLLL-UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC=C(C(=C1)N)OC(F)F	[1]

Property	Value	Source(s)
Appearance	Colorless liquid	[1]
Boiling Point	205 °C (lit.)	[3]
209.8 °C at 760 mmHg	[4]	
Density	1.272 g/mL at 25 °C (lit.)	[3]
1.253 g/cm ³	[4]	
Refractive Index (n _{20/D})	1.505 (lit.)	[3]
Flash Point	93 °C (199.4 °F) - closed cup	[3]
Vapor Pressure	0.199 mmHg at 25°C	[4]
logP	1.27	[4]
pKa	2.93 ± 0.10 (Predicted)	[4]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[4]

Safety and Handling

2-(Difluoromethoxy)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[\[3\]](#)

Hazard Statement	Classification	Source(s)
H302	Harmful if swallowed	[5]
H312	Harmful in contact with skin	[5]
H332	Harmful if inhaled	[5]
Storage Class	10 - Combustible liquids	[3]

Synthesis and Reactivity

2-(Difluoromethoxy)aniline is primarily synthesized via the reduction of its corresponding nitro precursor, 2-(Difluoromethoxy)nitrobenzene.[4] It serves as a versatile nucleophile in various chemical transformations, particularly in the synthesis of heterocyclic compounds for medicinal chemistry.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)aniline

This protocol describes the synthesis of **2-(Difluoromethoxy)aniline** via the catalytic hydrogenation of 2-(Difluoromethoxy)nitrobenzene. This method is adapted from standard procedures for the reduction of aromatic nitro compounds.

Reaction Scheme: $O_2N-C_6H_4-OCHF_2 + 3 H_2 \xrightarrow{-(Pd/C)} H_2N-C_6H_4-OCHF_2 + 2 H_2O$

Materials:

- 2-(Difluoromethoxy)nitrobenzene
- Ethanol (or Methanol), anhydrous
- 10% Palladium on Carbon (Pd/C), 50% wet
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-(Difluoromethoxy)nitrobenzene (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of substrate).
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst (1-2 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
- **Hydrogenation:** Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- **Reaction Monitoring:** Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- **Filtration:** Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Rinse the pad with a small amount of ethanol to ensure complete recovery of the product.
- **Purification:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(Difluoromethoxy)aniline**.

Experimental Protocol: Application in Kinase Inhibitor Scaffolding

This protocol outlines a representative synthesis of a 4-anilinoquinoline derivative, a common scaffold in kinase inhibitors, using **2-(Difluoromethoxy)aniline** in a nucleophilic aromatic substitution (S_NAr) reaction.

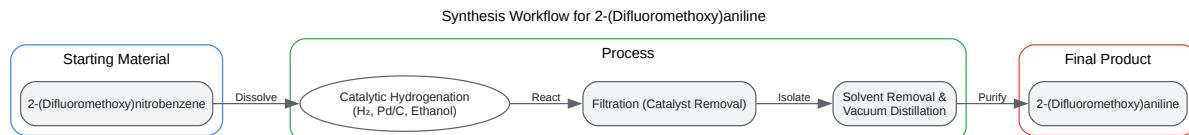
Reaction Scheme: $Cl-C_9H_5N_2 + H_2N-C_6H_4-OCHF_2 \xrightarrow{-(Base)} (C_6H_4-OCHF_2)-NH-C_9H_5N_2$

Materials:

- **2-(Difluoromethoxy)aniline**
- 4-Chloroquinoline (or a substituted analog)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF) or 2-Propanol
- Ethyl acetate
- Brine (saturated NaCl solution)

Procedure:

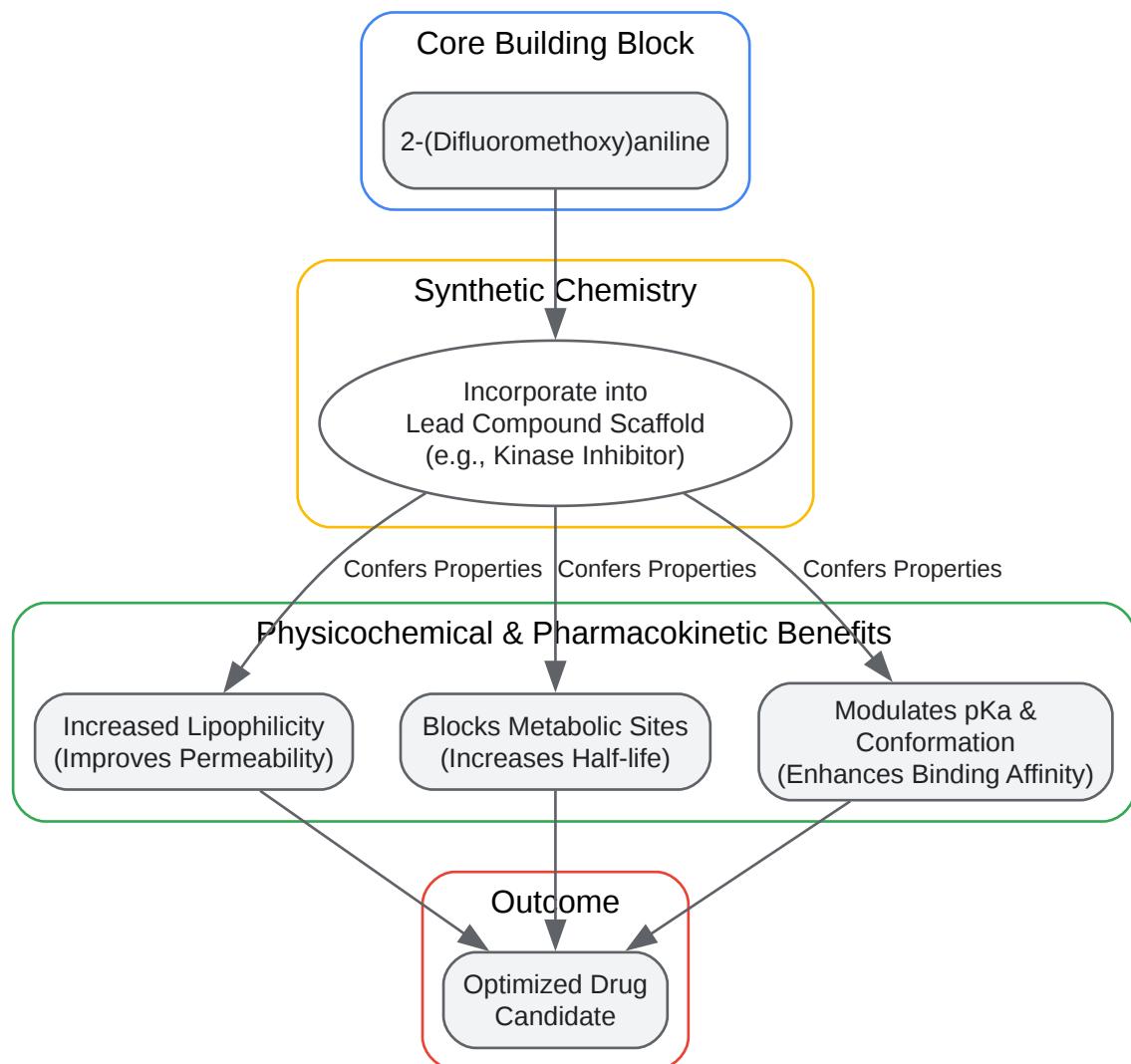
- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinoline (1.0 eq) and **2-(Difluoromethoxy)aniline** (1.1 eq).
- Solvent and Base Addition: Add a suitable solvent such as 2-propanol or DMF, followed by a base (e.g., DIPEA, 2.0 eq).
- Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
- Extraction: If no precipitate forms, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
- Purification: Remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(2-(difluoromethoxy)anilino)quinoline derivative.


Spectroscopic Data

While specific, high-resolution spectra are best obtained from a certificate of analysis for a specific lot, the expected spectroscopic characteristics for **2-(Difluoromethoxy)aniline** are described below.^[2]

- ¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons in the range of δ 6.7-7.2 ppm, exhibiting complex splitting patterns (multiplets) due to their coupling with each other. A broad singlet corresponding to the two amine (-NH₂) protons would typically appear between δ 3.5-4.5 ppm. A characteristic triplet for the difluoromethoxy proton (-OCHF₂) is expected further downfield, typically between δ 6.5-7.5 ppm, with a coupling constant (J) characteristic of H-F coupling.
- ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to C-F coupling.
- IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Strong, sharp peaks between 3300-3500 cm⁻¹ correspond to the N-H stretching of the primary amine. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C-O-C ether linkage will show strong absorptions in the 1200-1300 cm⁻¹ region, and the strong C-F bonds will exhibit characteristic absorptions in the 1000-1150 cm⁻¹ region.
- Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 159. The fragmentation pattern would likely involve the loss of the difluoromethyl group or other characteristic fragments of the aniline structure.

Visualized Workflows and Applications


The following diagrams illustrate the synthesis workflow and the strategic role of **2-(Difluoromethoxy)aniline** in drug development.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the synthesis of **2-(Difluoromethoxy)aniline**.

Role of 2-(Difluoromethoxy)aniline in Drug Development

[Click to download full resolution via product page](#)

Caption: The strategic value of the difluoromethoxy group in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 2-(ジフルオロメトキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Difluoromethoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298309#physical-and-chemical-properties-of-2-difluoromethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com